molecular formula C6H6N2O3 B1453434 N,3-dihydroxyisonicotinamide CAS No. 89640-77-7

N,3-dihydroxyisonicotinamide

Cat. No.: B1453434
CAS No.: 89640-77-7
M. Wt: 154.12 g/mol
InChI Key: REVYHWBRULDYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-dihydroxyisonicotinamide is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N,3-Dihydroxyisonicotinamide is a derivative of niacin, also known as vitamin B3 . The primary targets of this compound are the nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes act as electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

This compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes . These coenzymes are involved in many vital redox reactions, where they act as electron donors or acceptors . The compound’s interaction with these targets leads to changes in the metabolic processes within the cell .

Biochemical Pathways

This compound affects several biochemical pathways. As a precursor to the nicotinamide coenzymes, it plays a role in the metabolism of cells . These coenzymes are involved in redox reactions, which are essential for the functioning of various metabolic pathways .

Pharmacokinetics

Niacin is known to be water-soluble and is absorbed in the gastrointestinal tract . It is distributed throughout the body, metabolized in the liver, and excreted through the kidneys

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a precursor to the nicotinamide coenzymes . By contributing to the pool of these coenzymes, this compound supports various metabolic processes within the cell . This includes redox reactions, which are crucial for energy production and other metabolic functions .

Properties

IUPAC Name

N,3-dihydroxypyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-5-3-7-2-1-4(5)6(10)8-11/h1-3,9,11H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVYHWBRULDYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669459
Record name N,3-Dihydroxypyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89640-77-7
Record name N,3-Dihydroxypyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of methyl 3-hydroxy-isonicotinate (176 g; 1.15 mol) in water/ice (50/50, 1700 mL), was added hydroxylamine hydrochloride (127.9 g; 1.84 mol). The temperature fell to −5° C. and then aqueous NaOH solution (454 mL, 28% w/v) was added dropwise keeping the temperature below 5° C. during the addition. Hereafter the reaction mixture was stirred at ambient temperature for 1.5 h followed by heating to 60° C. At this temperature the pH was adjusted to 5.4 by the addition of aqueous hydrochloric acid (10 M) at which point a heavy precipitate forms. The reaction mixture was then stirred at ambient temperature followed by cooling to 5° C. The pH was then adjusted to 4.0 by the addition of aqueous hydrochloric acid (10 M), and then was stirred whilst cold for 1.5 h. The crystals were filtered off, rinsed with water (3×100 mL), dried on the filter and then dried further at reduced pressure and 40° C. overnight to give 3,N-dihydroxy-isonicotinamide (169.3 g, 96%; HPLC purity 98%) as a white solid.
Quantity
176 g
Type
reactant
Reaction Step One
[Compound]
Name
water ice
Quantity
1700 mL
Type
solvent
Reaction Step One
Quantity
127.9 g
Type
reactant
Reaction Step Two
Name
Quantity
454 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,3-dihydroxyisonicotinamide
Reactant of Route 2
Reactant of Route 2
N,3-dihydroxyisonicotinamide
Reactant of Route 3
Reactant of Route 3
N,3-dihydroxyisonicotinamide
Reactant of Route 4
Reactant of Route 4
N,3-dihydroxyisonicotinamide
Reactant of Route 5
Reactant of Route 5
N,3-dihydroxyisonicotinamide
Reactant of Route 6
Reactant of Route 6
N,3-dihydroxyisonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.